molecular formula C7H4BrF3O B3031050 1-Bromo-2,4,5-trifluoro-3-methoxybenzene CAS No. 13332-24-6

1-Bromo-2,4,5-trifluoro-3-methoxybenzene

Cat. No.: B3031050
CAS No.: 13332-24-6
M. Wt: 241 g/mol
InChI Key: HGGCPIZPGZOQEV-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is a brominated and fluorinated aromatic compound, which makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methoxyaniline using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,5-trifluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: CuCN in N-methyl-2-pyrrolidone at 150°C.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methoxybenzene involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles, leading to the formation of various derivatives . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4,5-trifluoro-3-methoxybenzene is unique due to the presence of both bromine and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses. The trifluoromethoxy group, in particular, enhances the compound’s electron-withdrawing properties, which can influence the reactivity of the aromatic ring in different chemical reactions .

Properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGCPIZPGZOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555848
Record name 1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13332-24-6
Record name 1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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